molecular formula C16H14O4 B1292220 2-Acetoxy-3'-methoxybenzophenone CAS No. 890098-83-6

2-Acetoxy-3'-methoxybenzophenone

Cat. No.: B1292220
CAS No.: 890098-83-6
M. Wt: 270.28 g/mol
InChI Key: DSWDJSWDUVZDRM-UHFFFAOYSA-N
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Description

Contextualization within the Benzophenone (B1666685) Class of Compounds

Benzophenones are a class of organic compounds featuring a diarylketone core, with the simplest member being benzophenone itself, where two phenyl rings are attached to a carbonyl group. pubcompare.airsc.orgnih.gov This structural motif is found in numerous natural and synthetic molecules. nih.gov Naturally occurring benzophenones have been isolated from various plants and fungi and exhibit a wide range of biological activities. nih.gov

Synthetically, benzophenones are valuable as building blocks in organic chemistry. rsc.org Their derivatives are utilized in a variety of industrial and commercial applications. For instance, substituted benzophenones like oxybenzone (B1678072) (2-hydroxy-4-methoxybenzophenone) and dioxybenzone (B1663609) are widely used as UV filters in sunscreens and to protect materials from photodegradation. pubcompare.ainih.govnih.gov The benzophenone scaffold is also present in several pharmaceutical drugs, highlighting its importance in medicinal chemistry. rsc.orgnih.gov The photochemical properties of benzophenones, particularly their ability to act as photosensitizers, are another key aspect of their chemical utility. rsc.org

Significance of Phenolic Ester Derivatives in Organic Chemistry

The transformation of a phenol (B47542) into a phenolic ester, such as the acetoxy group in 2-acetoxy-3'-methoxybenzophenone, is a common and significant modification in organic chemistry. Esterification can alter the physical and chemical properties of the parent phenol, such as its solubility, stability, and reactivity. sigmaaldrich.com For example, converting a phenol to its acetate (B1210297) ester can protect the hydroxyl group during a multi-step synthesis.

In medicinal chemistry, creating phenolic ester derivatives is a well-established prodrug strategy. researchgate.netnih.gov This approach can be used to improve the bioavailability of a phenolic drug by masking the polar hydroxyl group, thereby increasing its lipophilicity and ability to cross cell membranes. Once absorbed, the ester can be hydrolyzed by enzymes in the body to release the active phenolic compound. Furthermore, esterification can modulate the biological activity of the parent molecule, in some cases leading to enhanced efficacy or a different pharmacological profile. sigmaaldrich.com The synthesis of phenolic esters is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640). nih.gov

Identification of Key Research Avenues for this compound

Given the established roles of benzophenones and phenolic esters, several key research avenues for the largely unstudied this compound can be identified. The presence of the benzophenone core suggests potential applications in photochemistry, polymer science as a UV stabilizer, and materials science. pubcompare.aikyoto-u.ac.jp

The combination of the benzophenone structure with a phenolic ester group points towards potential pharmacological applications. Research could be directed at investigating its biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties, which are known for other benzophenone derivatives. rsc.orgnih.gov Furthermore, it could be explored as a potential prodrug, where the acetoxy group is designed to be cleaved in vivo to release a biologically active hydroxy-methoxybenzophenone. The metabolism and potential phototoxicity of this compound, particularly in comparison to widely used benzophenone-based UV filters, would also be a pertinent area of investigation. acs.org

Physicochemical Properties of Related Benzophenone Compounds

PropertyBenzophenone2-Methoxybenzophenone
Molecular Formula C₁₃H₁₀OC₁₄H₁₂O₂
Molecular Weight 182.22 g/mol 212.24 g/mol
Melting Point 48.5 °CNot Available
Boiling Point 305.4 °CNot Available
Appearance White solidNot Available

Data sourced from various chemical databases. Note that properties for this compound are not available.

Synthesis and Potential Applications

A plausible synthetic route to this compound would involve the esterification of the corresponding precursor, 2-hydroxy-3'-methoxybenzophenone. This reaction would likely be carried out by treating the phenolic precursor with acetyl chloride or acetic anhydride, possibly in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This method is analogous to the synthesis of other phenolic esters. nih.gov

The potential applications of this compound remain speculative but can be inferred from its chemical structure. Its UV-absorbing properties, characteristic of the benzophenone class, suggest it could be investigated as a novel UV filter. In the field of medicinal chemistry, it could be synthesized and screened for various biological activities, including as an anticancer or anti-inflammatory agent, leveraging the known bioactivity of the benzophenone scaffold. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-9-4-3-8-14(15)16(18)12-6-5-7-13(10-12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWDJSWDUVZDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641551
Record name 2-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-83-6
Record name [2-(Acetyloxy)phenyl](3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Acetoxy 3 Methoxybenzophenone

Reactions Involving the Acetoxy Moiety

The acetoxy group, an ester functionality, is a primary site for nucleophilic acyl substitution reactions. These transformations involve the cleavage of the acyl-oxygen bond and are fundamental to modifying this part of the molecule.

Hydrolysis and Deacetylation Processes

The hydrolysis of the acetoxy group in 2-Acetoxy-3'-methoxybenzophenone results in the formation of 2-hydroxy-3'-methoxybenzophenone and acetic acid. This deacetylation can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the reaction proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl. The hydroxide ion attacks the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. Subsequent elimination of the phenoxide ion, which is a relatively good leaving group, and protonation of the resulting phenoxide yields the corresponding phenol (B47542). The base-catalyzed hydrolysis of phenyl acetates is generally an irreversible and efficient process. askfilo.comucc.ie

Acid-catalyzed hydrolysis also proceeds through a nucleophilic attack on the protonated ester carbonyl by water. While feasible, this method is often reversible and may require more forcing conditions compared to base-catalyzed hydrolysis. The rate of hydrolysis can be influenced by steric and electronic factors. masterorganicchemistry.comnih.gov

Table 1: Hypothetical Conditions for the Hydrolysis of this compound

CatalystReagentsSolventTemperature (°C)Product
NaOHWaterDioxane/Water25-502-Hydroxy-3'-methoxybenzophenone
H₂SO₄WaterAcetic Acid/Water50-1002-Hydroxy-3'-methoxybenzophenone

This table is illustrative and based on general procedures for phenyl acetate (B1210297) hydrolysis due to the lack of specific data for the target compound.

Transesterification Reactions with Various Alcohols or Phenols

Transesterification is a process where the acetoxy group is exchanged for a different alkoxy or phenoxy group by reacting this compound with an alcohol or a phenol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (RO⁻) acts as the nucleophile, attacking the ester carbonyl and leading to the displacement of the phenoxide leaving group. To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the ester carbonyl, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. This method is also an equilibrium process. masterorganicchemistry.com The choice of catalyst and reaction conditions can allow for selective transformation of the ester in the presence of the ketone.

Table 2: Predicted Transesterification Reactions of this compound

Reactant Alcohol/PhenolCatalystProduct
Methanol (B129727)NaOCH₃ or H₂SO₄2-Methoxycarbonyloxy-3'-methoxybenzophenone
Ethanol (B145695)NaOCH₂CH₃ or H₂SO₄2-Ethoxycarbonyloxy-3'-methoxybenzophenone
PhenolAcid Catalyst2-Phenoxycarbonyloxy-3'-methoxybenzophenone

This table presents predicted outcomes based on general transesterification principles.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a site of nucleophilic addition and can undergo various transformations to modify the core structure of the molecule.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. The reactivity of the ketone is influenced by the electronic effects of the substituents on the phenyl rings. The methoxy (B1213986) group on one ring is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions include the addition of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions, after an acidic workup, lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-(2-acetoxyphenyl)-2-(3'-methoxyphenyl)propan-2-ol.

Reduction to Secondary Alcohols

The ketone carbonyl can be selectively reduced to a secondary alcohol, yielding (2-acetoxyphenyl)(3'-methoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the ester group. rsc.orgresearchgate.net The reaction is generally carried out in alcoholic solvents like methanol or ethanol. nih.gov

Table 3: Reagents for the Reduction of this compound

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol/Ethanol(2-Acetoxyphenyl)(3'-methoxyphenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether/THF(2-Hydroxyphenyl)(3'-methoxyphenyl)methanol*

LiAlH₄ is a strong reducing agent and would likely reduce both the ketone and the acetoxy group. This table is based on the known reactivity of these reducing agents.

Condensation Reactions

Benzophenone (B1666685) itself lacks α-hydrogens and therefore cannot undergo self-aldol condensation. byjus.comyoutube.com However, it can participate in crossed condensation reactions with other carbonyl compounds that do possess α-hydrogens. For instance, in a Claisen-Schmidt condensation, this compound could react with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated ketone.

Another important condensation reaction for aromatic ketones is the Benzoin condensation, though this is more characteristic of aldehydes. youtube.comyoutube.com In specific cases, ketones can participate in related reactions. The reactivity in such condensations would be influenced by the electronic nature of the substituents on the aromatic rings.

Transformations on the Aromatic Rings

The presence of an acetoxy group on Ring A and a methoxy group on Ring B dictates the regioselectivity of transformations on these aromatic systems. The acetoxy group, while possessing lone pairs on the oxygen atom, is a deactivating group due to the electron-withdrawing nature of the acetyl moiety. chemicalbook.com Conversely, the methoxy group is an activating group, donating electron density to the aromatic ring through resonance.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the existing substituents. On Ring A, the acetoxy group, despite being deactivating, directs incoming electrophiles to the ortho and para positions. chemicalbook.com On Ring B, the activating methoxy group also directs to the ortho and para positions. The carbonyl group of the benzophenone is a deactivating group and directs incoming electrophiles to the meta position on both rings.

The interplay of these directing effects determines the likely sites of substitution. In practice, the more activated Ring B is expected to be more susceptible to electrophilic attack than the deactivated Ring A.

Nitration: The nitration of substrates with similar substitution patterns, such as 4'-methoxyacetophenone, proceeds by introducing a nitro group onto the aromatic ring. chemicalbook.comsigmaaldrich.com For this compound, nitration is anticipated to occur primarily on the more activated Ring B, at the positions ortho and para to the methoxy group.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid, would also be expected to favor substitution on Ring B. The positions ortho to the methoxy group are the most likely sites for bromination.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with aromatic rings. wikipedia.orgbyjus.com These reactions typically require a Lewis acid catalyst, such as aluminum chloride. For this compound, the electron-rich Ring B is the more probable site for Friedel-Crafts reactions. However, the presence of the deactivating acetoxy group on Ring A and the ketone functionality can sometimes lead to complex formation with the Lewis acid catalyst, potentially impeding the reaction. wvu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionElectrophileCatalystPredicted Major Product(s)
NitrationNO2+H2SO4/HNO3Substitution on Ring B at positions 2' and 4'
Halogenation (Bromination)Br+FeBr3Substitution on Ring B at positions 2' and 4'
Friedel-Crafts AcylationRCO+AlCl3Substitution on Ring B at the less hindered 4' position

Oxidative Transformations leading to Polycyclic Systems

The structure of this compound, particularly after potential in-situ hydrolysis of the acetoxy group to a hydroxyl group, is a precursor for oxidative cyclization reactions to form polycyclic systems like xanthones. The oxidative cyclization of 2'-hydroxychalcones, which share structural similarities, to aurones and flavones is a well-documented process using various metal-based oxidizing agents. chemijournal.com For instance, reagents like mercury(II) acetate, copper(II) bromide, and thallium(III) nitrate (B79036) can mediate these transformations. chemijournal.com

In the case of this compound, if the acetoxy group is hydrolyzed to a hydroxyl group under the reaction conditions, an intramolecular cyclization can be envisioned. This would involve the phenolic oxygen attacking the carbonyl carbon, followed by dehydration to form a xanthone (B1684191) derivative. The feasibility and outcome of such a reaction would be highly dependent on the specific reagents and conditions employed.

Directed Functionalization at Specific Aromatic Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. Both the acetoxy and methoxy groups can act as DMGs, with the O-carbamate group, structurally related to the acetoxy group, being a particularly strong director. nih.govacs.org

In this compound, there is a competition between the directing effects of the acetoxy group on Ring A and the methoxy group on Ring B. The relative directing power of these groups would determine the site of lithiation. The O-carbamate group is generally a stronger DMG than a methoxy group. uwindsor.ca By analogy, the acetoxy group would be expected to direct lithiation to the C3 position of Ring A. Subsequent quenching with an electrophile would then introduce a new substituent at this position.

Table 2: Potential Directed Functionalization of this compound via Directed Ortho-Metalation
Directing GroupReagentPredicted Site of LithiationPotential ElectrophilesResulting Functionalization
Acetoxy (on Ring A)n-BuLi, s-BuLiC3CO2, R-CHO, RXCarboxylation, hydroxymethylation, alkylation at C3
Methoxy (on Ring B)n-BuLi, s-BuLiC2' or C4'CO2, R-CHO, RXCarboxylation, hydroxymethylation, alkylation at C2' or C4'

Photochemical Reactivity and Excited State Chemistry

The benzophenone core of the molecule is a well-known photosensitizer. Upon absorption of UV light, benzophenone undergoes intersystem crossing to a triplet excited state, which can then participate in a variety of photochemical reactions. youtube.com

Photoreduction: In the presence of a hydrogen donor, such as isopropyl alcohol, excited benzophenone can abstract a hydrogen atom to form a benzhydrol radical. Dimerization of this radical leads to the formation of benzpinacol. youtube.com The substituents on the aromatic rings of this compound are expected to influence the rate and efficiency of this photoreduction process. acs.org

Photocycloaddition: The excited carbonyl group of benzophenone can undergo [2+2] cycloaddition reactions with alkenes to form oxetanes, a reaction known as the Paternò-Büchi reaction. nih.govacs.org This reactivity is also possible for this compound, where the excited state of the carbonyl group could react with an alkene substrate.

The specific excited-state chemistry of this compound, including the lifetimes and decay pathways of its excited states, will be influenced by the electronic effects of the acetoxy and methoxy substituents.

Table 3: Potential Photochemical Reactions of this compound
Reaction TypeReactant/ConditionsKey IntermediateExpected Product Type
PhotoreductionHydrogen donor (e.g., Isopropyl alcohol), UV lightTriplet excited state, Ketyl radicalPinacol-type dimer
[2+2] PhotocycloadditionAlkene, UV lightTriplet excited stateOxetane

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Acetoxy-3'-methoxybenzophenone reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative, displaying a series of multiplets that can be assigned to the protons on the two phenyl rings. The protons of the acetoxy-substituted ring and the methoxy-substituted ring will exhibit different chemical shifts and splitting patterns due to their distinct electronic environments. The singlet signal for the methoxy (B1213986) group protons (OCH₃) typically appears in the upfield region of the aromatic signals, while the acetoxy group's methyl protons (CH₃) present as a sharp singlet further upfield.

Detailed analysis of the aromatic protons' coupling patterns (ortho, meta, and para coupling) allows for the specific assignment of each proton to its position on the respective phenyl ring.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Insert Value]s3H-OCOCH₃
[Insert Value]s3H-OCH₃
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons
[Insert Value]m[#]HAromatic Protons

Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum. The multiplicity 'm' denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, this includes the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the methyl carbons of the acetoxy and methoxy groups. The chemical shifts of the carbonyl carbons are characteristically downfield. The aromatic carbons appear in a specific range, with their exact shifts influenced by the attached substituents (acetoxy and methoxy groups). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. uvic.ca

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
[Insert Value]CC=O (Ketone)
[Insert Value]CC=O (Ester)
[Insert Value]CAromatic (quaternary)
[Insert Value]CHAromatic
[Insert Value]CAromatic (quaternary)
[Insert Value]CHAromatic
[Insert Value]CHAromatic
[Insert Value]CHAromatic
[Insert Value]CAromatic (quaternary)
[Insert Value]CHAromatic
[Insert Value]CHAromatic
[Insert Value]CHAromatic
[Insert Value]CH₃-OCH₃
[Insert Value]CH₃-OCOCH₃

Note: Specific chemical shifts would be determined from the actual spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons on one ring to the carbonyl carbon or to carbons on the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. This can help to determine the three-dimensional conformation of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides structural clues. For instance, common fragmentation pathways for benzophenones and esters can be observed.

Key Fragmentation Pathways in EI-MS:

Loss of the acetoxy group: A significant fragment may correspond to the loss of the acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH).

Cleavage at the carbonyl group: The bond between the carbonyl group and the aromatic rings can cleave, leading to the formation of benzoyl-type cations.

Loss of the methoxy group: Fragmentation involving the loss of a methyl radical (•CH₃) from the methoxy group or a methoxy radical (•OCH₃) can also occur.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

m/z ValueProposed Fragment Ion
[Calculated MW][M]⁺• (Molecular Ion)
[Value][M - CH₂CO]⁺•
[Value][M - OCOCH₃]⁺
[Value][C₆H₄(OCOCH₃)CO]⁺
[Value][C₆H₄(OCH₃)CO]⁺
[Value][C₆H₅O]⁺
[Value][C₆H₅]⁺

Note: The actual m/z values and their relative abundances would be determined from the experimental mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov This method is less likely to cause extensive fragmentation compared to EI-MS, making it highly effective for determining the molecular weight of the parent compound with high accuracy. nih.govnih.gov High-resolution ESI-MS can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming the chemical formula of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₁₆H₁₄O₄, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (16 carbons, 14 hydrogens, and 4 oxygens).

The calculated monoisotopic mass for C₁₆H₁₄O₄ is 270.089209 atomic mass units (u). wikipedia.orgchemspider.com An experimental HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm). This precise mass measurement provides strong evidence for the molecular formula C₁₆H₁₄O₄, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The data is often reported for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

Table 1: HRMS Data for this compound

Molecular Formula Species Theoretical Exact Mass (u)
C₁₆H₁₄O₄ [M] 270.089209
C₁₆H₁₅O₄⁺ [M+H]⁺ 271.09649
C₁₆H₁₄NaO₄⁺ [M+Na]⁺ 293.07843

Data derived from the molecular formula C₁₆H₁₄O₄. wikipedia.orgchemspider.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. In this compound, the key functional groups include an aromatic ketone, an aryl acetate (B1210297) (ester), and an aryl ether. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

The spectrum would be dominated by two strong carbonyl (C=O) stretching vibrations. The ketonic carbonyl group, being part of a conjugated system, is expected to absorb in the range of 1650-1685 cm⁻¹. The ester carbonyl, influenced by the phenoxy oxygen, typically appears at a higher frequency, around 1760-1770 cm⁻¹. The difference in these frequencies allows for clear distinction between the two carbonyl groups.

Other significant absorptions include the C-O stretching vibrations from the ester and ether linkages, which are expected between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would produce several peaks in the 1600-1400 cm⁻¹ region. The presence of the methyl group from the acetoxy function would also be confirmed by C-H stretching and bending vibrations. thermofisher.com

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Ester Carbonyl (C=O) Stretch 1770-1760 Strong
Ketone Carbonyl (C=O) Stretch 1685-1650 Strong
Aromatic C=C Ring Stretch 1600-1450 Medium-Variable
Acetate C-O Stretch 1220-1180 Strong
Aryl Ether C-O Asymmetric Stretch 1275-1200 Strong
Aryl Ether C-O Symmetric Stretch 1075-1020 Medium

This table represents expected values based on typical functional group absorption ranges.

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Non-polar bonds with symmetric vibrations, which are often weak in the IR spectrum, can produce strong signals in Raman.

For this compound, the symmetric aromatic ring "breathing" modes, typically around 1000 cm⁻¹, are expected to be prominent in the Raman spectrum. The carbonyl stretching modes are also Raman active. Studies on benzophenone (B1666685) have shown that the ν(C=O) stretching mode is a sensitive probe of the local electrostatic environment. nih.govaip.org Similarly, the aromatic C-H stretching modes (~3066 cm⁻¹) are readily observable. researchgate.net The Raman spectrum would help to confirm the aromatic substitution patterns and provide further structural detail, complementing the FT-IR data.

Table 3: Expected Raman Shifts for this compound

Functional Group Vibration Type Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3050 Strong
Carbonyl (C=O) Stretch 1680-1640 Medium-Strong
Aromatic C=C Ring Stretch 1600-1580 Strong
Aromatic Ring Breathing Mode ~1000 Strong

This table represents expected values based on typical functional group shifts and data from related benzophenone studies. aip.orgresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzophenone core of the molecule is the primary chromophore responsible for its UV absorption.

The UV-Vis spectrum of benzophenone-based compounds is typically characterized by two main absorption bands. nist.gov

π → π* Transition: This is a high-intensity absorption band (large molar absorptivity, ε) usually found at shorter wavelengths (around 250-260 nm for the parent benzophenone). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group.

n → π* Transition: This is a lower-intensity absorption band (small ε) that occurs at longer wavelengths (around 330-350 nm for benzophenone). It corresponds to the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity.

In this compound, both the acetoxy and methoxy groups act as auxochromes. These electron-donating groups can interact with the benzophenone π-system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially increasing their intensity.

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. ijcce.ac.ir This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule.

For benzophenone and its derivatives, the n → π* transition is particularly sensitive to solvent effects. aip.org

Blue Shift (Hypsochromic Shift): In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the n → π* transition. The result is a shift of the absorption maximum to a shorter wavelength (a blue shift).

Red Shift (Bathochromic Shift): The π → π* transition often exhibits a red shift in polar solvents. The excited state of this transition is generally more polar than the ground state, and it is therefore stabilized to a greater extent by polar solvent molecules, decreasing the transition energy and shifting the absorption to a longer wavelength.

A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarity would allow for the characterization of these solvatochromic shifts, providing deeper insight into its electronic structure and solute-solvent interactions.

Table 4: Predicted Solvatochromic Behavior for the n → π* Transition of this compound

Solvent Type Example Solvent Expected Shift in λₘₐₓ Rationale
Non-polar Hexane Longest Wavelength Minimal solvent-solute interaction.
Polar Aprotic Acetonitrile Intermediate Wavelength Stabilization of ground state via dipole-dipole interactions.
Polar Protic Ethanol Shortest Wavelength Strong stabilization of ground state n-electrons via hydrogen bonding.

This table illustrates the general principles of solvatochromism for the n → π* transition of ketones.

Computational Chemistry and Theoretical Investigations of 2 Acetoxy 3 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting molecular geometries, energies, and a host of other electronic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a primary tool in computational chemistry for the geometry optimization of molecules. This process seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. By employing a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), the electronic energy of the molecule can be calculated for a given atomic arrangement. An iterative process then adjusts the atomic coordinates to minimize this energy, yielding the optimized structure.

This optimized geometry provides key information, including bond lengths, bond angles, and dihedral angles. For 2-Acetoxy-3'-methoxybenzophenone, this would reveal the spatial relationship between the acetoxy-substituted ring, the methoxy-substituted ring, and the central carbonyl group. Furthermore, by calculating the energies of different conformers (spatial arrangements arising from rotation around single bonds), a potential energy surface can be mapped out, identifying the most stable conformer and the energy barriers between different conformations.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, often correlating with higher chemical reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would indicate which parts of the molecule are most involved in electron donation and acceptance. For instance, these orbitals might be localized on the aromatic rings, the carbonyl group, or spread across the entire molecule.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The data presented in this table is illustrative for a related benzophenone (B1666685) derivative and not specific to this compound.

Electrostatic Potential Distribution Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Prediction and Validation of Spectroscopic Data

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model and for the interpretation of experimental spectra.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted.

These predicted ¹H and ¹³C NMR spectra for this compound would provide valuable information for structural elucidation. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, which could then be compared to experimentally obtained NMR spectra to confirm the structure. Discrepancies between the theoretical and experimental spectra can also provide insights into solvent effects or conformational dynamics that may not be fully captured by the gas-phase computational model.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Related Benzophenone Derivative

AtomPredicted Chemical Shift (ppm)
C=O196.5
C (aromatic, attached to C=O)137.2
C (aromatic, ortho)130.1
C (aromatic, meta)128.5
C (aromatic, para)132.8
C (methoxy)55.7
C (acetoxy, C=O)169.3
C (acetoxy, CH₃)21.1

Note: The data presented in this table is illustrative for a related benzophenone derivative and not specific to this compound.

Computational Vibrational Frequency Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. Each frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the carbonyl (C=O) stretch, the C-O stretches of the ester and ether groups, and the various vibrations of the aromatic rings. These predicted frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other limitations of the computational model. Comparing the calculated spectrum with an experimental IR or Raman spectrum is a powerful method for confirming the identity and structure of the compound.

Table 3: Illustrative Calculated Vibrational Frequencies for a Related Benzophenone Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1685
Aromatic C-H Stretch3050-3100
C-O-C Stretch (ether)1250
C-O Stretch (ester)1180
CH₃ Rock1020

Note: The data presented in this table is illustrative for a related benzophenone derivative and not specific to this compound.

Simulated Ultraviolet-Visible (UV-Vis) Spectra

The electronic absorption properties of this compound can be predicted using quantum mechanical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for simulating UV-Vis spectra in organic molecules. chemrxiv.orgmdpi.com These simulations provide insights into the electronic transitions between molecular orbitals upon absorption of light.

For a molecule like this compound, the spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n→π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. scialert.net The positions of the substituents (acetoxy and methoxy (B1213986) groups) can influence the energy of these transitions and thus the absorption maxima (λmax). researchgate.net TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-31+G(d)), can predict these absorption wavelengths. scialert.net The solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM), also plays a crucial role in the position of the spectral bands. researchgate.net

Table 1: Hypothetical Simulated UV-Vis Spectral Data for this compound

Transition TypeCalculated λmax (nm) (in vacuum)Calculated λmax (nm) (in Ethanol)Primary Orbital Contribution
n→π335330HOMO-1 → LUMO
π→π280285HOMO → LUMO
π→π*245248HOMO-2 → LUMO

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a relevant reaction to study would be the hydrolysis of the ester group. Density Functional Theory (DFT) calculations can be used to map the potential energy surface (PES) of the reaction, identifying reactants, products, intermediates, and, crucially, transition states. ic.ac.uk

Transition State Characterization

The transition state (TS) represents the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. youtube.com For the hydrolysis of the acetoxy group, a transition state would involve the nucleophilic attack of a water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. viu.cayoutube.com Computational methods can locate the geometry of this TS. A key confirmation of a true transition state is the result of a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-O bond and the breaking of the existing one). youtube.comyoutube.com The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG), a key determinant of the reaction rate. arkat-usa.org

Table 2: Hypothetical Transition State Parameters for the Hydrolysis of this compound

ParameterValueDescription
Imaginary Frequency (ν)-350 cm-1Vibrational mode corresponding to the reaction coordinate.
Activation Free Energy (ΔG)+22.5 kcal/molEnergy barrier for the reaction.
C-O(water) bond distance1.95 ÅBond being formed in the transition state.
C-O(ester) bond distance1.50 ÅBond being broken in the transition state.

Reaction Pathway Analysis

Once a transition state has been located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. bohrium.comnumberanalytics.com An IRC analysis traces the minimum energy path downhill from the transition state on the potential energy surface. scm.comuni-muenchen.de This calculation confirms that the identified transition state indeed connects the intended reactants (this compound and water) to the expected products (2-Hydroxy-3'-methoxybenzophenone and acetic acid). molcas.org The resulting energy profile provides a comprehensive view of the reaction mechanism, including the relative energies of all species involved. bohrium.com

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State+22.5
Products-5.0

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its properties. The molecule possesses several rotatable bonds, leading to different possible conformations.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. aip.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to generate a trajectory of molecular conformations. nih.govresearchgate.net This allows for the study of conformational flexibility, the time scales of conformational changes, and specific solute-solvent interactions, such as hydrogen bonding. aip.orgacs.org For benzophenone derivatives, MD simulations can reveal how the phenyl rings twist and reorient in solution, providing a more realistic picture of the molecule's behavior than static calculations alone. acs.orgnih.govacs.org

Table 4: Hypothetical Stable Conformers of this compound

ConformerDihedral Angle 1 (ω1)aDihedral Angle 2 (ω2)bRelative Energy (kcal/mol)
A35°-25°0.00
B-35°25°0.00
C145°-28°2.1
a Dihedral angle of the acetoxy-substituted phenyl ring.
b Dihedral angle of the methoxy-substituted phenyl ring.

Derivatization Strategies and Functionalization of 2 Acetoxy 3 Methoxybenzophenone for Enhanced Properties

Selective Modifications of the Acetoxy Group

The acetoxy group at the 2-position is a key site for initial derivatization, primarily through its hydrolysis to a phenolic hydroxyl group, which can then serve as a handle for further functionalization.

Controlled Deacetylation to the Hydroxy Analog

The conversion of 2-acetoxy-3'-methoxybenzophenone to its corresponding hydroxy analog, 2-hydroxy-3'-methoxybenzophenone, is a fundamental transformation. This deacetylation can be achieved under various conditions, with the choice of method often depending on the desired selectivity and the presence of other sensitive functional groups.

A general and mild protocol for chemoselective deacetylation involves the use of iodotrimethylsilane (B154268) (Me3SI) with an additive like potassium permanganate (B83412) (KMnO4) in methanol (B129727). chem-station.com This method is known for its high efficiency and tolerance of a wide range of functional groups, proceeding cleanly at room temperature. chem-station.com While this specific method has been demonstrated on a variety of substrates, its direct application to this compound would be expected to yield 2-hydroxy-3'-methoxybenzophenone efficiently.

Traditional methods for acetate (B1210297) cleavage, such as acid or base-catalyzed hydrolysis, can also be employed. chem-station.com For instance, treatment with a solution of hydrochloric acid in methanol or a base like sodium methoxide (B1231860) in methanol (Zemplén conditions) are common procedures. chem-station.com However, the choice of acidic or basic conditions must be made with consideration to the stability of the rest of the molecule, particularly the ether linkage of the methoxy (B1213986) group.

Table 1: Representative Methods for Deacetylation

Reagent System Conditions Remarks
Me3SI, KMnO4 Methanol, Room Temperature Mild, chemoselective, and high yielding for various substrates. chem-station.com
HCl/Methanol Room Temperature or gentle heating Standard acidic hydrolysis.

Formation of Other Ester Derivatives

Once the acetoxy group is hydrolyzed to the corresponding 2-hydroxy-3'-methoxybenzophenone, the resulting phenolic hydroxyl group can be re-esterified to form a diverse range of other ester derivatives. This strategy allows for the introduction of various acyl groups, which can significantly alter the lipophilicity, steric profile, and biological activity of the parent compound.

The formation of these new esters can be accomplished through several standard esterification procedures. One common method is the Steglich esterification, which utilizes a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is known for its mild reaction conditions and broad substrate scope.

Alternatively, the 2-hydroxy-3'-methoxybenzophenone can be reacted with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield the desired ester. This is a widely used and generally high-yielding method for the acylation of phenols.

Table 2: Potential Ester Derivatives from 2-Hydroxy-3'-methoxybenzophenone

Acylating Agent Potential Ester Product Potential Properties to be Modified
Propionyl chloride 2-Propionyloxy-3'-methoxybenzophenone Increased lipophilicity
Benzoyl chloride 2-Benzoyloxy-3'-methoxybenzophenone Introduction of an additional aromatic ring, potential for altered electronic properties

Chemical Transformations of the Methoxy Moiety

The methoxy group on the 3'-position of the benzophenone (B1666685) core is another site amenable to chemical modification, primarily through demethylation to a hydroxyl group.

Demethylation to Hydroxy Derivatives

The cleavage of the methyl-ether linkage to unmask a phenolic hydroxyl group is a common strategy in medicinal chemistry and natural product synthesis. This transformation of this compound to 2-acetoxy-3'-hydroxybenzophenone can be achieved using various demethylating agents.

Strong Lewis acids are effective for O-demethylation. chem-station.com Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose, typically employed at low temperatures in a solvent like dichloromethane. chem-station.com Aluminum chloride (AlCl3) is another strong Lewis acid that can effect demethylation, often requiring heating. chem-station.com A process for regioselective demethylation of p-methoxy groups in phenolic esters and diaryl ketones has been developed using an excess of a Lewis acid like aluminum halide in an organic solvent. google.com

Table 3: Common Reagents for O-Demethylation

Reagent Typical Conditions Key Characteristics
Boron tribromide (BBr3) Dichloromethane, -78 °C to room temperature Highly effective but reacts violently with water. chem-station.com
Aluminum chloride (AlCl3) Dichloromethane or acetonitrile, often with heating Strong Lewis acid, less reactive than BBr3. chem-station.com
47% Hydrobromic acid (HBr) Neat or with acetic acid, high temperature Strong Brønsted acid, harsh conditions. chem-station.com

Cleavage for Further Functionalization

Once the methoxy group is cleaved to a hydroxyl group, this new phenolic moiety can serve as a point for further functionalization. Similar to the 2-hydroxy group, it can be alkylated or acylated to introduce a wide variety of new functional groups. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate can yield new ether derivatives. This opens up a vast chemical space for the synthesis of novel analogs with potentially enhanced properties. The selective cleavage of methoxy groups can also be achieved under oxidative conditions. google.com

Introduction of New Substituents on the Aromatic Rings

The two benzene (B151609) rings of the this compound scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the electronic and steric properties of the molecule. libretexts.orgmasterorganicchemistry.com The directing effects of the existing substituents (the acetoxy and benzoyl groups on one ring, and the methoxy and benzoyl groups on the other) will govern the position of the incoming electrophile. libretexts.orgyoutube.com

The acetoxy group is an ortho-, para-director and an activating group, while the benzoyl group is a meta-director and a deactivating group. On the other ring, the methoxy group is a strong ortho-, para-director and activating group, while the benzoyl group is again a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution. libretexts.orgyoutube.com

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. masterorganicchemistry.com

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid, which can increase the water solubility of the compound. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complex on highly substituted and deactivated rings. libretexts.org

The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions.

Table 4: Potential Aromatic Ring Functionalizations

Reaction Reagents Potential New Substituent
Bromination N-Bromosuccinimide (NBS) Bromo
Nitration HNO3, H2SO4 Nitro

Modifications at the Ketone Functionality

The carbonyl group of the benzophenone core is a key site for a variety of nucleophilic addition and condensation reactions, allowing for significant structural and functional diversification.

The reaction of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These reactions introduce additional nitrogen atoms, which can serve as hydrogen bond donors or acceptors and can be further functionalized.

Oxime Formation: Benzophenones react with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (such as sodium hydroxide (B78521) or sodium carbonate) to form benzophenone oximes. orgsyn.orgprepchem.comscribd.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. These procedures are well-established and generally provide high yields. orgsyn.orggoogle.com For example, a common laboratory preparation involves refluxing benzophenone and hydroxylamine hydrochloride in an alcoholic solution with sodium hydroxide. orgsyn.org

Hydrazone Formation: Hydrazones are synthesized by the condensation of a ketone with a hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine). nih.govnih.govnbinno.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethylene (B1197577) glycol. google.com Benzophenone hydrazone derivatives are a significant class of compounds investigated for various biological activities. nih.govnih.gov The synthesis often involves a simple reflux of the benzophenone and the chosen hydrazine. google.com

Table 2: Representative Synthesis of Oxime and Hydrazone Derivatives

Starting MaterialReagentProduct TypeGeneral Conditions
BenzophenoneHydroxylamine Hydrochloride, NaOHOximeEthanol/water, reflux orgsyn.org
BenzophenoneHydrazine HydrateHydrazoneEthylene glycol, reflux google.com
Benzophenone2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneAcidic medium learncbse.in

This table presents general methods applicable to this compound.

In multi-step syntheses, it is often necessary to temporarily "protect" the ketone functionality to prevent it from reacting with reagents intended for other parts of the molecule.

A common strategy for protecting ketones is the formation of a ketal (or acetal). This involves reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic ketal. These ketals are stable to a wide range of nucleophilic and basic reagents but can be easily removed (deprotected) by hydrolysis with aqueous acid to regenerate the ketone. learncbse.in The formation of benzophenone dimethyl ketal from benzophenone and trimethyl orthoformate in methanol is a known procedure. cdnsciencepub.comsigmaaldrich.com Basic ketals of benzophenone have also been synthesized by reacting diphenyldichloromethane with appropriate aminoalcohols. acs.org

Another protective strategy involves the formation of imines, such as benzophenone imine, which can be formed by reacting benzophenone with ammonia. chemicalbook.comguidechem.com These are stable under certain conditions and can be hydrolyzed back to the ketone.

Deprotection is the reverse process. For ketals, this is achieved by treatment with dilute aqueous acid, which hydrolyzes the ketal and restores the ketone functionality.

Potential Applications in Advanced Materials and Chemical Technologies

Role as a Precursor or Intermediate in Complex Organic Syntheses

In organic synthesis, acetoxy and methoxy (B1213986) substituted benzophenones can serve as versatile intermediates. The acetoxy group can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This hydroxyl group can then be used for further chemical transformations. The methoxy group is generally stable but can be cleaved under harsh conditions to yield a phenol (B47542), providing another point for chemical modification.

For instance, the synthesis of various pharmaceutical compounds and complex natural products often involves multi-step reaction sequences where benzophenone (B1666685) cores are elaborated. A compound like 2-Acetoxy-3'-methoxybenzophenone could theoretically be a stepping stone in the synthesis of more complex molecules, where the specific substitution pattern is required for the final target. However, no documented synthetic routes explicitly mention this compound as an intermediate.

Exploration in Polymer Chemistry and Material Science

Benzophenone derivatives are widely recognized for their utility in polymer science.

Potential as Photostabilizers or UV Absorbers for Polymeric Materials

Many benzophenones are excellent UV absorbers. They can absorb harmful ultraviolet radiation and dissipate it as heat, thereby protecting polymers from degradation, which can cause discoloration, brittleness, and loss of mechanical properties. The effectiveness of a UV absorber is determined by its absorption spectrum and its compatibility with the polymer matrix.

For example, 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is a common UV filter used in sunscreens and plastics. orgsyn.orgchemicalbook.comsigmaaldrich.comnih.gov Its ability to absorb a broad range of UV light makes it highly effective. It is plausible that this compound could also exhibit UV-absorbing properties, though its specific absorption characteristics are unknown.

Utility as Photoinitiators in Polymerization Reactions

Benzophenones are classic examples of Type II photoinitiators. researchgate.netgoogle.com Upon absorption of UV light, they can enter an excited triplet state. In the presence of a hydrogen donor (a co-initiator), they can abstract a hydrogen atom to generate free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates and methacrylates, to form a polymer network. This process is fundamental to UV curing technologies used in inks, coatings, and adhesives.

The efficiency of a benzophenone-based photoinitiator system depends on factors such as the absorption wavelength, the nature of the co-initiator, and the reactivity of the resulting radicals. While the potential of this compound as a photoinitiator has not been studied, its core benzophenone structure suggests it could theoretically function in this capacity.

Contributions to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Benzophenone derivatives with specific substitution patterns are often valuable fine chemicals. They can be used as starting materials or key building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The synthesis of 4-Acetyloxy-3-methoxy benzaldehyde, a related compound, has been reported for use as a chromogenic spraying reagent in thin-layer chromatography. rfppl.co.in

Emerging Roles in Advanced Chemical Processing and Catalysis

Research into the catalytic applications of benzophenone derivatives is an emerging area. While no specific catalytic roles for this compound have been identified, the broader field of organic catalysis sometimes utilizes aromatic ketones in photoredox catalysis or as ligands for metal catalysts. For example, a green synthesis of 4-methoxybenzophenone (B1664615) has been explored using a tungstophosphoric acid catalyst. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Acetoxy-3'-methoxybenzophenone with high purity?

  • Methodological Answer : Synthesis can be optimized using Friedel-Crafts acylation or esterification of precursor benzophenones. For example, a similar compound (3’-Methoxy-2,2,2-trifluoroacetophenone) was synthesized via organometallic reactions using n-BuLi in THF at low temperatures under inert atmospheres . For this compound, acetylation of the hydroxyl group in 3'-methoxy-2-hydroxybenzophenone using acetic anhydride and a catalyst (e.g., H₂SO₄) is a plausible route. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns (e.g., acetoxy and methoxy groups). Compare chemical shifts with databases like NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₆H₁₄O₄: 270.09 g/mol) and fragmentation patterns.
  • FT-IR : Identify carbonyl (C=O) stretches (~1750 cm⁻¹ for acetate, ~1650 cm⁻¹ for benzophenone) and methoxy C-O stretches (~1250 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar solvents (e.g., ethyl acetate, acetone) based on structural analogs like 2-Hydroxy-4-methoxybenzophenone, which is readily soluble in organic solvents . For aqueous compatibility, use ethanol or acetone-water mixtures. Pre-screen solubility via micro-scale trials with UV-Vis or HPLC monitoring.

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests under standardized conditions (temperature, solvent grade, agitation).
  • Analytical Cross-Validation : Use HPLC or gravimetric analysis to quantify solubility. Compare with spectroscopic methods (e.g., UV absorbance at λₘₐₓ ~280 nm) .
  • Crystallinity Assessment : Analyze batch-to-batch crystallinity via XRD or DSC, as amorphous forms may exhibit higher solubility than crystalline forms .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., replacing acetoxy with hydroxyl or halogen groups) to study structure-activity relationships (SAR) .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition). Reference studies on benzophenone derivatives with cytotoxic properties .
  • Mechanistic Studies : Use molecular docking to predict interactions with target proteins (e.g., kinases, receptors) and validate via Western blot or ELISA .

Q. What considerations are critical when optimizing chromatographic conditions for analyzing this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use reverse-phase C18 columns with mobile phases like acetonitrile/water or methanol/water (gradient elution). Adjust pH with 0.1% formic acid for improved peak symmetry .
  • Detection : Employ UV detection at 270–300 nm or tandem MS for higher specificity in biological samples .
  • Matrix Interference Mitigation : Pre-treat samples with SPE (solid-phase extraction) or liquid-liquid extraction (e.g., ethyl acetate for plasma samples) .

Data Contradiction and Validation

Q. How should researchers address contradictions in spectroscopic data for this compound reported in literature?

  • Methodological Answer :

  • Reference Standards : Compare data with authenticated standards from reputable sources (e.g., NIST or pharmacopeial reagents) .
  • Multi-Technique Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and IR/MS data .
  • Batch Documentation : Ensure synthesis conditions (e.g., reaction time, temperature) are meticulously recorded, as minor variations can alter spectral profiles .

Safety and Handling

Q. What protocols ensure safe storage and handling of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetoxy group. Desiccate to avoid moisture absorption .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per institutional guidelines .

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